molecular formula C7H14O B165635 3-Methylcyclohexanol CAS No. 591-23-1

3-Methylcyclohexanol

Cat. No.: B165635
CAS No.: 591-23-1
M. Wt: 114.19 g/mol
InChI Key: HTSABYAWKQAHBT-UHFFFAOYSA-N
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Description

3-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a derivative of cyclohexanol, where a methyl group is substituted at the third position of the cyclohexane ring. This compound exists as a colorless to pale yellow liquid and is known for its characteristic odor. It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature conditions to achieve high yields.

Another method involves the reduction of 3-methylcyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether to prevent hydrolysis of the reducing agents.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methylcyclohexanone. The process involves the use of a continuous flow reactor where the ketone is hydrogenated in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are optimized to ensure high conversion rates and selectivity towards the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-methylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be further reduced to 3-methylcyclohexane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to 3-methylcyclohexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 3-Methylcyclohexanone.

    Reduction: 3-Methylcyclohexane.

    Substitution: 3-Methylcyclohexyl chloride.

Scientific Research Applications

3-Methylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of biologically active molecules and as a solvent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

3-Methylcyclohexanol can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound without the methyl substitution.

    2-Methylcyclohexanol: A positional isomer with the methyl group at the second position.

    4-Methylcyclohexanol: Another positional isomer with the methyl group at the fourth position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl group affects the steric and electronic environment of the molecule, leading to differences in reaction rates and selectivity compared to its isomers.

Properties

IUPAC Name

3-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
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InChI Key

HTSABYAWKQAHBT-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC(C1)O
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Molecular Formula

C7H14O
Record name 3-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID80870642
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless viscous liquid; [ICSC] Clear light yellow liquid; [Sigma-Aldrich MSDS], COLOURLESS VISCOUS LIQUID.
Record name 3-Methylcyclohexanol
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Boiling Point

162.00 to 164.00 °C. @ 760.00 mm Hg, 174 °C
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Flash Point

62 °C c.c.
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Density

Relative density (water = 1): 0.92
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CAS No.

591-23-1
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Melting Point

-5.5 °C (cis-isomer)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanol
Reactant of Route 2
3-Methylcyclohexanol
Reactant of Route 3
3-Methylcyclohexanol
Reactant of Route 4
3-Methylcyclohexanol
Reactant of Route 5
3-Methylcyclohexanol
Reactant of Route 6
3-Methylcyclohexanol
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methylcyclohexanol?

A1: The molecular formula of this compound is C7H14O, and its molecular weight is 114.19 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While the provided abstracts don't contain detailed spectroscopic data, studies generally characterize this compound using techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. [, ] These methods help identify functional groups and structural features.

Q3: What is the significance of cis and trans isomers in this compound?

A3: this compound exists as cis and trans isomers, each with distinct spatial arrangements of the methyl and hydroxyl groups. These isomers often exhibit different physical and chemical properties, impacting their reactivity and biological activity. [, , ]

Q4: How do the cis and trans isomers of this compound differ in their biological activity?

A4: Research indicates that microorganisms exhibit different preferences for hydrolyzing the acetate esters of cis and trans-3-Methylcyclohexanol. This suggests stereoselectivity in enzymatic reactions involving these isomers. [] In another study, (+)-trans-3-Methylcyclohexanol was preferentially formed from the corresponding acetate, while (−)-cis-3-Methylcyclohexanol was produced from its respective acetate using specific microorganisms. []

Q5: How does the configuration of this compound influence its metabolism in rabbits?

A5: Studies on rabbits show that different isomers of Methylcyclohexanol are metabolized and excreted differently. Notably, racemic cis and trans-3-Methylcyclohexanol, as well as 3-Methylcyclohexanone, are predominantly excreted as conjugated racemic cis-3-Methylcyclohexanol. []

Q6: How is this compound used in catalytic deoxygenation reactions?

A6: this compound serves as a model compound in research exploring the catalytic deoxygenation of biomass pyrolysis vapors for biofuel production. Studies have examined its conversion over catalysts like Pt/C and Pt/TiO2. [, ]

Q7: What are the preferred reaction pathways for the deoxygenation of this compound?

A7: Calculations indicate that ring hydrogenation to 3-Methylcyclohexanone and this compound is energetically favored over Pt(111) catalysts. [] Alternatively, on TiO2(101), tautomerization and direct deoxygenation to toluene are possibilities, though with higher energy barriers. [, ]

Q8: What role does the catalyst support play in the deoxygenation of this compound?

A8: The support material significantly influences the deoxygenation process. Experimental results show Pt/TiO2 to be more active than Pt/C on a per-metal site basis, displaying a higher selectivity toward toluene production. [, ] This suggests a synergistic effect between noble metals and reducible metal oxide supports. []

Q9: How is this compound involved in the Guerbet reaction?

A9: The formation of 3-Methyl-5-pentylcyclohexanol from hexanol and isopropyl alcohol via the Guerbet reaction highlights the accessibility of 5-Alkyl-3-methylcyclohexanols through this method. [] The yield of 3-Methyl-5-pentylcyclohexanol increases with both reaction temperature and catalyst concentration. []

Q10: What is the significance of surface-modified materials in the reduction of 3-Methylcyclohexanone?

A10: Utilizing surface-modified nano fly ash as an activator in the reduction of 3-Methylcyclohexanone with NaBH4 leads to the exclusive formation of cis-3-Methylcyclohexanol, where the hydroxyl group is equatorially disposed. [] This selectivity is attributed to the nucleophilic activation of the carbonyl group by the silanol groups on the modified fly ash surface. []

Q11: How do surface-activated Si-MCM-41 and SBA-16 contribute to the stereoselective reduction of cyclic ketones?

A11: Surface-activated Si-MCM-41 and SBA-16, after treatment with concentrated HCl, act as reusable supports for reducing cyclic ketones with NaBH4. Notably, 3-Methylcyclohexanone is reduced exclusively to cis-3-Methylcyclohexanol, showcasing stereoselectivity attributed to the activated silanol groups on the support surfaces. []

Q12: How does horse liver alcohol dehydrogenase interact with this compound?

A12: Horse liver alcohol dehydrogenase exhibits stereospecificity towards the this compound enantiomers. The (1S,3S)-3-Methylcyclohexanol shows significantly higher reactivity than cyclohexanol, while the (1R,3R)-enantiomer is far less reactive. []

Q13: What is the proposed mechanism for the observed stereospecificity with horse liver alcohol dehydrogenase?

A13: Computer simulations and 3D modeling suggest that the (1S,3S)-isomer binds to the enzyme in a productive, reactive conformation, facilitating hydrogen transfer to NAD+. [] Conversely, the (1R,3R)-isomer favors a nonproductive binding mode, potentially leading to inhibition. []

Q14: How does the microorganism Glomerella cingulata interact with methylcyclohexanones?

A14: Glomerella cingulata exhibits regioselectivity in reducing alkylcyclohexanones. For 2-, 3-, and 4-Methylcyclohexanone, it produces the corresponding cis and trans-Methylcyclohexanols. [] The major products are cis-2-Methylcyclohexanol from 2-Methylcyclohexanone and cis-3-Methylcyclohexanol from 3-Methylcyclohexanone, indicating a preference for cis isomers. []

Q15: What is the enantioselectivity observed with Glomerella cingulata and methylcyclohexanones?

A15: Glomerella cingulata demonstrates enantioselectivity during the reduction of (±)-2- and (±)-3-Methylcyclohexanone. [] Specifically, (2R)-2-Methylcyclohexanone converts to (+)-cis-2-Methylcyclohexanol (1S-2R) with high enantiomeric excess. [] Similarly, the major product from (±)-3-Methylcyclohexanone is (−)-cis-3-Methylcyclohexanol (1S-3R), albeit with lower enantiomeric excess. []

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